molecular formula C9H14F2O B13521579 {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol

{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol

Cat. No.: B13521579
M. Wt: 176.20 g/mol
InChI Key: OEAJLYYBSDTJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{8,8-Difluorobicyclo[321]octan-3-yl}methanol is a bicyclic compound with the molecular formula C₉H₁₄F₂O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol typically involves the fluorination of a bicyclo[3.2.1]octane derivative followed by the introduction of a hydroxyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent reaction with a suitable alcohol precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for {8,8-Difluorobicyclo[32 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination of features provides distinct chemical reactivity and potential for various applications that are not shared by its analogs .

Properties

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

(8,8-difluoro-3-bicyclo[3.2.1]octanyl)methanol

InChI

InChI=1S/C9H14F2O/c10-9(11)7-1-2-8(9)4-6(3-7)5-12/h6-8,12H,1-5H2

InChI Key

OEAJLYYBSDTJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2(F)F)CO

Origin of Product

United States

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